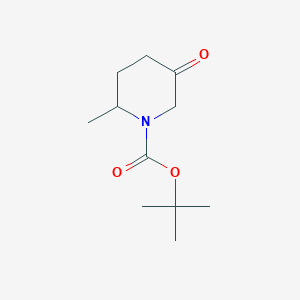

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTUUOYWLVVNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362704-66-3 | |

| Record name | tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate typically involves the protection of a 2-methyl-5-oxopiperidine intermediate with a tert-butyl carbamate group (Boc protection) at the nitrogen atom. The Boc group serves as a protecting group to stabilize the amine functionality during further synthetic transformations.

Common Synthetic Route

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-methyl-5-oxopiperidine | Cyclization of appropriate amino acid or precursor | Controlled temperature, inert atmosphere | Starting materials include 2-methylpiperidine derivatives or amino acid precursors |

| 2 | Boc Protection | tert-Butyl chloroformate, base (e.g., triethylamine) | Anhydrous solvent (e.g., dichloromethane), 0-25 °C, inert atmosphere | Base scavenges HCl formed; low temperature prevents side reactions |

| 3 | Purification | Chromatography or recrystallization | Ambient or reduced pressure | Ensures high purity product |

This method is consistent with standard carbamate protection chemistry and is supported by literature on similar piperidine derivatives.

Detailed Reaction Conditions

- Starting Material: 2-methyl-5-oxopiperidine (prepared or commercially available).

- Protecting Agent: tert-Butyl chloroformate (Boc2O can also be used).

- Base: Triethylamine or other organic bases to neutralize HCl.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Temperature: Typically 0–25 °C to minimize side reactions.

- Time: Reaction proceeds until starting material is consumed, monitored by TLC or HPLC.

- Workup: Quenching with water, extraction, drying over anhydrous sodium sulfate, and purification by chromatography.

Alternative Synthetic Approaches

Direct Cyclization with Boc Protection

Some protocols involve a one-pot cyclization of amino acid derivatives in the presence of Boc-protecting agents, leading directly to the Boc-protected piperidinone. This method reduces steps but requires precise control of reaction parameters to avoid side products.

Industrial Scale Production

- Batch Reactors: Large-scale synthesis uses batch reactors with controlled temperature and stirring.

- Purification: Industrial purification often employs distillation under reduced pressure or preparative chromatography.

- Optimization: Reaction parameters (solvent, base equivalents, temperature) are optimized for yield and purity.

Research Findings and Data Summary

Analytical Characterization

- NMR Spectroscopy: Confirms Boc protection and piperidinone ring integrity.

- Mass Spectrometry: Molecular ion peak consistent with C11H19NO3.

- IR Spectroscopy: Characteristic carbamate carbonyl stretch (~1700 cm^-1).

- Melting Point: Consistent with literature values for pure compound.

化学反应分析

Types of Reactions

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces alcohols .

科学研究应用

Organic Synthesis

TBMOPC serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Pharmaceutical Development

The compound is utilized in developing bioactive molecules and pharmaceuticals. Its favorable pharmacokinetic properties make it an attractive candidate for drug design, particularly for neurological disorders.

Biological Studies

Research indicates that TBMOPC exhibits several biological activities:

- Anticancer Properties : In vitro studies have shown that TBMOPC inhibits cancer cell growth across various cell lines, including HeLa (cervical carcinoma) and CEM (T-lymphoblastoid leukemia), with IC50 values ranging from 25 to 440 nM.

- Neuroprotective Effects : Emerging evidence suggests TBMOPC may protect neurons against degeneration, potentially aiding in Alzheimer’s disease treatment by inhibiting O-GlcNAcase (OGA), an enzyme involved in tauopathies .

- Antimicrobial Activity : Preliminary studies indicate that TBMOPC may possess antimicrobial properties; however, further research is required to confirm these effects.

Structure-Activity Relationship (SAR)

The biological efficacy of TBMOPC can be linked to its structural components. Variations in the piperidine ring or substitutions on the tert-butyl group significantly influence its interaction with biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| TBMOPC | Structure | Contains a piperidine ring with specific substituents enhancing activity |

| Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | Structure | Features a cyano group instead of an alkoxy group |

Anticancer Activity

In vitro studies have demonstrated that TBMOPC effectively inhibits the proliferation of K562 cells (chronic myelogenous leukemia) with an IC50 value of approximately 0.75 μM, indicating selective cytotoxicity against cancer cells while sparing normal human peripheral blood mononuclear cells.

Neurodegenerative Disease Model

In research focused on tau-mediated neurodegeneration, TBMOPC was tested for its ability to inhibit tau hyperphosphorylation in cell models, showing promise as a therapeutic agent for Alzheimer's disease .

作用机制

The mechanism of action of tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structural Analogs

The following compounds share structural similarities with tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate, differing in substituent positions or functional groups. These differences significantly impact their physical properties, reactivity, and applications.

Structural and Functional Differences

Table 1: Structural Comparison of Piperidine Derivatives

*Note: Molecular weights marked with * are estimated based on structural analysis.

Key Observations:

Oxo Group Position :

- The 5-oxo group in the target compound vs. the 4-oxo group in tert-butyl 4-oxopiperidine-1-carboxylate alters electronic distribution. The 5-oxo position may enhance ring flexibility compared to the 4-oxo analog, influencing binding affinity in drug-receptor interactions.

- The 2,4-dioxo groups in tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate increase electrophilicity, making it more reactive toward nucleophiles (e.g., in Michael additions).

Ring Size :

Physicochemical and Reactivity Profiles

Table 2: Inferred Properties Based on Structural Features

生物活性

Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (TBMOPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

TBMOPC is characterized by a piperidine ring with a tert-butyl group and a carboxylate ester functionality. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural features contribute to its biological activity.

The biological activity of TBMOPC primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind to active sites, modulating enzyme activity or receptor signaling pathways. This interaction can lead to various biological effects, including:

- Inhibition of Enzyme Activity : TBMOPC has been shown to inhibit specific enzymes, which may be relevant in therapeutic contexts.

- Activation of Receptor Signaling : The compound can activate certain receptors, influencing cellular responses.

Biological Activities

Research indicates that TBMOPC exhibits a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated that TBMOPC can inhibit cancer cell growth across various cell lines. For instance, it has shown IC50 values ranging from 25 to 440 nM against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-lymphoblastoid leukemia) .

- Neuroprotective Effects : There is emerging evidence suggesting that TBMOPC may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. It acts as an inhibitor of OGA (O-GlcNAcase), which is implicated in tauopathies .

- Antimicrobial Activity : Preliminary studies suggest that compounds related to TBMOPC may possess antimicrobial properties, although more research is needed to confirm these effects.

Structure-Activity Relationship (SAR)

The biological efficacy of TBMOPC can be linked to its structural components. Variations in the piperidine ring or substitutions on the tert-butyl group can significantly influence its interaction with biological targets. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains a piperidine ring with specific substituents enhancing activity |

| Tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | Structure | Features a cyano group instead of an alkoxy group |

Case Studies

- Anticancer Activity : In vitro studies have shown that TBMOPC effectively inhibits the proliferation of K562 cells (chronic myelogenous leukemia) with an IC50 value of approximately 0.75 μM, demonstrating selective killing properties against cancer cells while sparing normal human peripheral blood mononuclear cells .

- Neurodegenerative Disease Model : In research focused on tau-mediated neurodegeneration, TBMOPC was tested for its ability to inhibit tau hyperphosphorylation in cell models, showing promise as a therapeutic agent for Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。